molecular formula C9H13NO2 B14415455 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol CAS No. 81255-52-9

2-(2-Aminoethyl)-5-methylbenzene-1,4-diol

Cat. No.: B14415455
CAS No.: 81255-52-9
M. Wt: 167.20 g/mol
InChI Key: JXAPACXEBBSTBW-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5-methylbenzene-1,4-diol is an organic compound with a unique structure that includes both an amino group and a diol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of 5-methylbenzene-1,4-diol with 2-bromoethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-methylbenzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Amides or secondary amines.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The diol groups can chelate metal ions, affecting metal-dependent biological processes .

Properties

CAS No.

81255-52-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(2-aminoethyl)-5-methylbenzene-1,4-diol

InChI

InChI=1S/C9H13NO2/c1-6-4-9(12)7(2-3-10)5-8(6)11/h4-5,11-12H,2-3,10H2,1H3

InChI Key

JXAPACXEBBSTBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)CCN)O

Origin of Product

United States

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